Product packaging for Methyl 9-hydroxyheptadecanoate(Cat. No.:CAS No. 89411-15-4)

Methyl 9-hydroxyheptadecanoate

Cat. No.: B14381800
CAS No.: 89411-15-4
M. Wt: 300.5 g/mol
InChI Key: YALMQAPNBXPRGV-UHFFFAOYSA-N
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Description

Methyl 9-hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester of interest to chemical and biochemical researchers. While specific studies on this exact compound are not readily available, research on structurally similar compounds provides strong indications of its potential applications. For instance, methyl 17-hydroxyheptadecanoate has been identified as a specific substrate for lactonizing lipase from Pseudomonas nov . sp. 109, an enzyme that catalyzes the synthesis of macrocyclic lactones . This suggests that this compound may also serve as a valuable substrate or intermediate in enzymatic studies and organic synthesis, particularly in the formation of lactones and other complex molecules. Hydroxylated fatty acid esters like this one are important in exploring biosynthetic pathways and developing new biocatalysts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O3 B14381800 Methyl 9-hydroxyheptadecanoate CAS No. 89411-15-4

Properties

CAS No.

89411-15-4

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

methyl 9-hydroxyheptadecanoate

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3

InChI Key

YALMQAPNBXPRGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC(=O)OC)O

Origin of Product

United States

Contextualization Within the Hydroxy Fatty Acid Ester Landscape

Hydroxy fatty acid esters represent a diverse category of lipids characterized by a hydroxyl group on the fatty acid chain, which is then esterified to another molecule, often another fatty acid. This structural feature introduces a branch point and chirality, significantly increasing the potential for structural diversity and biological specificity compared to their non-hydroxylated counterparts. The position of the hydroxyl group along the acyl chain and the nature of the esterified molecule are key determinants of their chemical properties and biological function.

This class of lipids is part of the broader landscape of complex lipids, which are crucial for energy storage, membrane structure, and cell signaling. The introduction of a hydroxyl group and subsequent esterification creates an "estolide" linkage, a unique feature that distinguishes these molecules from more common lipids like triglycerides and phospholipids.

Significance of Fatty Acid Esters of Hydroxy Fatty Acids Fahfas in Biological Systems

A particularly important subclass of hydroxy fatty acid esters is the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). First identified in 2014, FAHFAs are a novel class of endogenous lipids with significant and diverse biological activities. google.com Structurally, they consist of a hydroxy fatty acid that is esterified to another fatty acid. nih.gov This discovery opened a new avenue in lipid research, revealing a previously unknown class of signaling lipids.

Research has demonstrated that FAHFAs play crucial roles in metabolic regulation and immune responses. They have been shown to possess anti-diabetic and anti-inflammatory properties. Current time information in Bangalore, IN.researchgate.net For instance, certain FAHFAs can improve glucose tolerance, enhance insulin (B600854) secretion, and reduce inflammation in adipose tissue. Current time information in Bangalore, IN.mdpi.com The biological effects of FAHFAs are often isomer-specific, meaning that the position of the ester linkage along the hydroxy fatty acid backbone is critical for their activity. Current time information in Bangalore, IN. This specificity underscores the importance of studying individual FAHFA isomers and their synthetic derivatives.

The discovery of FAHFAs has highlighted a new dimension of lipid signaling and its connection to metabolic health. These molecules are now recognized as important players in maintaining homeostasis and are being investigated for their therapeutic potential in metabolic and inflammatory diseases. mdpi.com

Overview of Methyl 9 Hydroxyheptadecanoate As a Research Target Compound

Discovery and Structural Elucidation in Biological Matrices

The identification of this compound and its related hydroxy fatty acids in various biological systems has been largely propelled by advancements in lipidomic technologies. These sensitive analytical techniques have enabled the detection and characterization of previously unknown lipid species.

Identification of FAHFAs through Lipidomic Analyses

A pivotal moment in the exploration of this class of lipids was the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs). In 2014, researchers conducting a comparative lipidomic analysis of adipose tissue from normal mice and mice overexpressing the glucose transporter GLUT4 made a significant finding. They identified a novel class of endogenous lipids, the FAHFAs, which were present at levels 16- to 18-fold higher in the GLUT4-overexpressing mice. nih.govuniprot.orgnih.gov These molecules consist of a fatty acid ester-linked to a hydroxy fatty acid. One of the prominent families identified were palmitic acid esters of hydroxy-stearic acids (PAHSAs), with the ester linkage occurring at various positions along the stearic acid chain, including the 9-position. nih.govnih.gov This discovery of branched FAHFAs opened the door to understanding a new layer of complexity in lipid metabolism and signaling. nih.govcas.cz Further lipidomic studies have since identified numerous FAHFA isomers in various mouse and human tissues. magtech.com.cndiabetesjournals.org

The general structure of a FAHFA involves a standard fatty acid linked via an ester bond to the hydroxyl group of a hydroxy fatty acid. The discovery was facilitated by quantitative mass spectrometry, which detected a cluster of previously uncharacterized ions with significantly elevated levels in the adipose tissue of the experimental mice. nih.gov

Presence of Related Hydroxyheptadecanoates as Aglycones in Glycosides (e.g., 11S-Hydroxyheptadecanoic Acid)

Beyond their existence as esters, hydroxyheptadecanoates have been identified as core structural components of more complex molecules in the plant kingdom. Specifically, 11S-hydroxyheptadecanoic acid has been discovered as the aglycone (the non-sugar component) of resin glycosides in plants of the Convolvulaceae family, commonly known as the morning glory family. mdpi.comacs.orgnih.gov

In 2019, six new glycosidic acids, named arvensic acids E–J, were isolated from the whole plants of Convolvulus arvensis. acs.orgnih.gov Structural elucidation revealed that three of these compounds, arvensic acids E, G, and I, contained 11S-hydroxyheptadecanoic acid as their aglycone. acs.orgnih.gov This was a significant finding as it represented the first identification of resin glycosides with this specific C17 hydroxy fatty acid. acs.orgnih.gov Subsequent research has further highlighted the prevalence of hydroxyheptadecanoic acid in the resin glycosides of this plant family. mdpi.comnih.gov

Plant SpeciesGlycoside ComponentHydroxy Fatty Acid AglyconeReference
Convolvulus arvensisArvensic Acids E, G, I11S-Hydroxyheptadecanoic acid acs.orgnih.gov
Convolvulus arvensisArvensis K11S-Hydroxyheptadecanoic acid mdpi.com

Isolation of Related Hydroxyheptadecanoate-Containing Cerebrosides from Marine Organisms

The natural occurrence of hydroxyheptadecanoates extends to the marine environment, where they have been found as constituents of cerebrosides, a type of glycosphingolipid. These complex lipids, which are important components of cell membranes, have been isolated from various marine invertebrates. scienceopen.com

For instance, studies on the deep-sea starfish Ceramaster patagonicus led to the isolation of new cerebrosides. One of these, designated as cerebroside 4, was found to contain (2R)-2-hydroxyheptadecanoic acid as its fatty acid component. mdpi.comresearchgate.net Similarly, research on the Red Sea cucumber Holothuria spinifera resulted in the identification of new cerebrosides, one of which, after methanolysis, yielded methyl-2-hydroxyheptadecanoate. nih.gov These findings underscore the broad distribution of these hydroxylated fatty acids across different biological kingdoms. scienceopen.comresearchgate.netnih.gov

Marine OrganismLipid ClassSpecific Hydroxyheptadecanoate DerivativeReference
Ceramaster patagonicus (Starfish)Cerebroside(2R)-2-Hydroxyheptadecanoic acid mdpi.comresearchgate.net
Holothuria spinifera (Sea Cucumber)CerebrosideMethyl-2-hydroxyheptadecanoate (after methanolysis) nih.gov

Putative Biosynthetic Routes and Enzymatic Derivatization Processes

The biosynthesis of this compound and its analogs involves two key processes: the formation of the odd-chain heptadecanoic acid backbone and the subsequent hydroxylation at a specific carbon position.

Fatty Acid Metabolism in Plants and Microorganisms

The synthesis of odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17), differs from the more common even-chain fatty acids. While even-chain fatty acids are typically built from two-carbon acetyl-CoA units, the biosynthesis of OCFAs starts with a three-carbon primer, propionyl-CoA. wikipedia.orgwikipedia.orgfrontiersin.org This initial propionyl-CoA unit is then elongated by the addition of two-carbon units from malonyl-CoA, leading to the formation of a fatty acid with an odd number of carbon atoms. frontiersin.orgresearchgate.net

Propionyl-CoA can be generated through several metabolic pathways in microorganisms, including from the breakdown of certain amino acids like isoleucine and valine, or from the metabolism of propionate. frontiersin.org OCFAs are naturally found in various bacteria, plants, and ruminant animals. wikipedia.orgnih.gov

Enzymatic Synthesis of Hydroxylated Fatty Acids

The introduction of a hydroxyl group onto the fatty acid chain is a critical step mediated by specific enzymes. Cytochrome P450 (CYP) monooxygenases are a major family of enzymes responsible for the hydroxylation of fatty acids in various organisms. nih.govebi.ac.ukmdpi.com These enzymes can catalyze hydroxylation at different positions along the fatty acid chain, including terminal (ω-hydroxylation) and sub-terminal or in-chain positions. nih.govmedsciencegroup.com

For example, members of the CYP152 family of enzymes, found in bacteria, act as peroxygenases that can hydroxylate long-chain fatty acids at the α- and β-positions. ebi.ac.uk Other CYP families, such as CYP4, are known to mediate ω- and (ω-1)-hydroxylation of medium- and long-chain fatty acids. nih.gov In plants, CYP enzymes like those from the CYP704B2 and CYP703A2 families are involved in the hydroxylation of C16 and C18 fatty acids, which is crucial for processes like pollen wall formation. nih.gov The regioselectivity of these enzymes determines the position of the hydroxyl group on the fatty acid backbone. While specific enzymes responsible for the 9-hydroxylation of heptadecanoic acid are still under detailed investigation, the broad capabilities of the CYP enzyme superfamily suggest their likely involvement.

Enzyme FamilyOrganism TypeTypical SubstratesHydroxylation PositionReference
Cytochrome P450 (CYP)WidespreadFatty AcidsVarious (in-chain, ω, ω-1, α, β) nih.govebi.ac.uk
CYP152BacteriaLong-chain fatty acidsα and β ebi.ac.uk
CYP4MammalsMedium- and long-chain fatty acidsω and ω-1 nih.gov
CYP704B2Plants (Rice)C16 and C18 fatty acidsω nih.gov
CYP703A2Plants (Arabidopsis)C10 to C14 fatty acidsin-chain nih.gov

Strategies for Regioselective and Stereoselective Synthesis

Precise control over the position and stereochemistry of the hydroxyl group is crucial for studying the structure-activity relationships of these compounds.

A key strategy for synthesizing this compound and its analogs involves the Grignard addition to methyl 9-oxononanoate. nih.gov This versatile intermediate, an aldehyde-ester, allows for the introduction of various alkyl or aryl groups at the C9 position. nih.gov The general procedure involves reacting methyl 9-oxononanoate with a selected Grignard reagent in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78 °C, under an inert atmosphere. nih.gov The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. nih.gov This method has been successfully employed to synthesize a range of 9-hydroxy fatty acid methyl esters by varying the Grignard reagent. nih.gov For instance, the synthesis of this compound was achieved with an 86% yield using this approach. nih.gov

Table 1: Synthesis of Methyl 9-Hydroxy-Fatty Acid Methyl Esters via Grignard Addition to Methyl 9-Oxononanoate

Product Grignard Reagent Yield (%)
This compound Octylmagnesium bromide 86
Methyl 9-hydroxystearate Nonylmagnesium bromide Not specified
Methyl 9-hydroxypentadecanoate Hexylmagnesium bromide Not specified
Methyl 9-hydroxytridecanoate Butylmagnesium bromide Not specified

Data sourced from a study on the synthesis of 9-PAHSA and its analogs. nih.gov

The critical precursor, methyl 9-oxononanoate, is commonly generated through the ozonolysis of readily available unsaturated fatty acid esters like methyl oleate (B1233923). nih.gov Ozonolysis involves cleaving the double bond in methyl oleate to produce methyl 9-oxononanoate and nonanal. This reaction is typically carried out at low temperatures (-78°C) and can present safety and environmental considerations due to the use of ozone.

An alternative method for generating the oxo-intermediate is the oxidative cleavage of methyl 9,10-epoxystearate, which is derived from the epoxidation of methyl oleate. This cleavage can be facilitated by catalysts like tungsten oxide with hydrogen peroxide as the oxidant under milder conditions. Another approach involves a photochemical oxidative cleavage of methyl oleate using triplet nitroarenes, which has been shown to produce methyl 9-oxononanoate in high yields (up to 83%). wiley.com

The reaction of methyl oleate with ozone forms an unstable primary ozonide which then decomposes to form Criegee intermediates and aldehydes. copernicus.org These intermediates can then be worked up to yield the desired methyl 9-oxononanoate. copernicus.orggoogle.com

9-Hydroxystearic acid (9-HSA) and its derivatives are of significant interest due to their biological activities, including antiproliferative effects on cancer cells. cornell.edunih.gov The synthesis of these compounds often starts from natural sources. For example, enantiopure (R)-9-hydroxystearic acid can be accessed from (S)-dimorphecolic acid, a major component of Dimorphotheca sinuata seeds. unibo.it The process involves the transmethylation of triglycerides from the seeds, followed by hydrogenation of the resulting methyl (S)-dimorphecolate over a catalyst like Adam's catalyst to yield methyl (R)-9-hydroxystearate. unibo.it

Further derivatization at the hydroxyl or carboxyl group allows for the exploration of structure-activity relationships. cornell.edunih.gov For instance, silylated derivatives of 9-hydroxystearic acid have been synthesized by reacting methyl-(9R)-9-hydroxystearate with reagents like tert-butylchlorodimethylsilane in the presence of imidazole. mdpi.com

Ozonolysis of Unsaturated Fatty Acid Precursors (e.g., Methyl Oleate) for Oxo-Intermediate Generation

Preparation of Positional Isomers and Structural Analogs

The synthesis of positional isomers of methyl hydroxyheptadecanoate is crucial for understanding how the location of the hydroxyl group influences the molecule's properties and biological function.

As previously detailed in section 3.1.1, a primary and efficient route for the synthesis of this compound is the Grignard reaction between octylmagnesium bromide and methyl 9-oxononanoate, yielding the product in high purity. nih.gov

The synthesis of other positional isomers, such as methyl 2-hydroxyheptadecanoate and methyl 3-hydroxyheptadecanoate, has also been reported, often in the context of identifying natural products or creating standards for analytical purposes.

Methyl 2-hydroxyheptadecanoate has been identified as a component of cerebrosides from the red sea cucumber Holothuria spinifera. mdpi.com Its structure was confirmed through methanolysis of the parent compound, followed by analysis of the resulting fatty acid methyl esters. mdpi.com While specific synthetic routes for the isolated compound are not detailed in this context, general methods for producing 2-hydroxy fatty acid methyl esters are established in organic chemistry. This compound has also been detected in studies of bacterial polyhydroxyalkanoates. covenantuniversity.edu.ng

Methyl 3-hydroxyheptadecanoate is another known hydroxylated fatty acid methyl ester. It has been identified in bacteria such as B. thetaiotaomicron. bertin-bioreagent.com Its synthesis is relevant in the study of poly-3-hydroxyalkanoates (PHAs), which are biodegradable polymers produced by various microorganisms. cnr.it

Preparation of Alkoxy Derivatives (e.g., Methyl 7-Methoxy-trans-10,16-Heptadecadien-8-ynoate)

The synthesis of alkoxy derivatives of hydroxy fatty acid esters involves the etherification of the hydroxyl group. A notable example is the preparation of Methyl 7-Methoxy-trans-10,16-Heptadecadien-8-ynoate. This compound is derived from its corresponding hydroxy precursor, 7-hydroxy-trans-10,16-heptadecadien-8-ynoic acid, which is a naturally occurring hydroxyacetylenic fatty acid found in the seed oil of Acanthosyris spinescens. researchgate.net

The synthesis process begins with the methyl ester of the parent hydroxy acid, Methyl 7-hydroxy-trans-10,16-heptadecadien-8-ynoate. Research has shown that this methyl ester does not easily undergo dehydration when treated with acidic methanol. Instead, it undergoes a slow etherification reaction. researchgate.netresearchgate.net This process leads to the formation of Methyl 7-Methoxy-trans-10,16-Heptadecadien-8-ynoate. researchgate.netresearchgate.net The hydroxyl group in the specific arrangement -CH=CHC≡CCHOH- has been observed to be less readily etherified compared to its isomeric counterpart, -C≡CCH=CHCHOH-. researchgate.net During this reaction, a dimethoxyallene derivative was also detected as a secondary product, though it was not fully characterized. researchgate.netresearchgate.net

Development of Efficient and Scalable Synthetic Pathways

The development of efficient and scalable synthetic pathways for this compound and its analogs is critical for enabling further research and potential industrial application. Traditional chemical synthesis routes for long-chain hydroxy fatty acids often present significant challenges. These methods can require harsh reaction conditions, high temperatures, and may result in the formation of racemic mixtures, which are less desirable for applications where stereochemistry is important. researchgate.net The inert nature of the fatty acyl chain makes targeted chemical modification difficult. researchgate.net

To overcome these limitations, significant research has focused on biocatalytic and biotechnological approaches, which offer greater selectivity, milder reaction conditions, and improved sustainability. researchgate.netacs.org

Key scalable approaches include:

Enzymatic Hydration: Oleate hydratase enzymes (EC 4.2.1.53) are capable of selectively adding a hydroxy group to the unsaturated carbon-carbon bonds of fatty acids. researchgate.net This method is highly specific, with different hydratases able to introduce a hydroxyl group at either the 10- or 13-position of the fatty acid chain, providing a direct route to specific regioisomers. researchgate.net

Whole-Cell Biocatalysis: The use of genetically engineered microorganisms is a cornerstone of scalable production. Strains of Pichia pastoris and Escherichia coli have been engineered for the heterologous expression of enzymes like monooxygenases and hydratases. acs.orgwur.nl These whole-cell systems can convert fatty acids or even simple alkanes into valuable ω-hydroxy fatty acids and their derivatives. wur.nl For instance, monooxygenases from the CYP52 family have been used for the highly selective production of long-chain ω-hydroxy fatty acids from alkanes. wur.nl

Enzymatic Esterification: For the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), enzymatic esterification is a preferred scalable and environmentally friendly approach. acs.org Lipases, such as Candida antarctica Lipase (B570770) A (CalA), and their orthologues are screened and utilized for their ability to efficiently catalyze the esterification between a hydroxy fatty acid and another fatty acid. acs.org This method is central to producing a diverse range of FAHFA structures in a cost-effective and sustainable manner. acs.org

The combination of these biotechnological strategies, from the initial hydroxylation of the fatty acid backbone to the final esterification, represents the forefront of developing efficient and scalable pathways for this class of compounds.

Below is a summary of different synthesis strategies.

Table 1: Comparison of Synthetic Strategies for Hydroxy Fatty Acid Esters
Synthetic Strategy Description Advantages Disadvantages Citations
Traditional Chemical Synthesis Multi-step organic reactions involving protection, activation, and coupling. Well-established principles. Harsh conditions, low stereoselectivity (racemic mixtures), poor scalability. researchgate.net
Enzymatic Hydration Use of oleate hydratase enzymes to add a hydroxyl group to unsaturated fatty acids. High regio- and stereoselectivity, mild reaction conditions. Substrate specificity can be limiting. researchgate.net
Whole-Cell Biocatalysis Genetically modified microorganisms (Pichia pastoris, E. coli) produce target molecules from simple precursors. Scalable, can utilize renewable feedstocks, high conversion efficiencies. Complex process development, potential for byproduct formation. acs.orgwur.nl

| Enzymatic Esterification | Lipase-catalyzed esterification of a hydroxy fatty acid and another fatty acid. | Environmentally friendly, scalable, high yields, mild conditions. | Enzyme cost and stability can be factors. | acs.org |

Derivatization and Structure Activity Relationship Sar Studies of Methyl 9 Hydroxyheptadecanoate

Systematic Modification of Hydrocarbon Chain Lengths and Functional Groups

A pivotal study involved the synthesis of abridged analogs of the well-studied FAHFA, 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), to probe the importance of its hydrocarbon tails. nih.gov This was achieved by systematically removing carbons from both the hydroxy fatty acid backbone and the ester-linked fatty acid. The anti-inflammatory activity of these synthetic analogs was then assessed by measuring their ability to attenuate the production of interleukin-6 (IL-6). nih.gov The findings revealed that reducing the carbon chain length of either the 9-hydroxystearic acid portion or the palmitic acid chain generally led to a decrease in anti-inflammatory efficacy. nih.gov

For instance, analogs were created using methyl esters of various hydroxy fatty acids, including 9-hydroxyheptadecanoic acid (C17), to investigate the effect of the hydroxy fatty acid chain length. nih.gov

Table 1: Effect of Hydroxy Fatty Acid Chain Length on Anti-inflammatory Activity of PAHSA Analogs Data synthesized from research on FAHFA analogs. nih.gov

Hydroxy Fatty Acid Component Carbon Length Relative Anti-inflammatory Activity
9-Hydroxystearic acid C18 High
9-Hydroxyheptadecanoic acid C17 Moderate
9-Hydroxypentadecanoic acid C15 Lower

The position of the hydroxyl group on the fatty acid backbone is a critical determinant of a FAHFA's biological function. biorxiv.orgnih.gov Different regioisomers, such as 5-PAHSA versus 9-PAHSA, exhibit distinct physiological profiles. biorxiv.org While both have anti-diabetic effects, 9-PAHSA demonstrates more potent anti-inflammatory activity in specific cell types, highlighting regiospecific biological actions. nih.govfrontiersin.org

Studies profiling FAHFA isomers in various tissues have shown that the abundance of specific regioisomers can vary significantly. For example, in certain analyses, 7OH-FA 16:0 and 10OH-FA 18:0 were found to be highly abundant, suggesting that the positioning of the hydroxyl group is a regulated and functionally important feature. biorxiv.org The synthesis of FAHFA libraries with diverse hydroxyl group positions is a key strategy for fully exploring the SAR and identifying isomers with optimized therapeutic potential. chemrxiv.orgmdpi.com

In the context of SAR studies, the methyl ester moiety, as seen in methyl 9-hydroxyheptadecanoate, primarily serves a practical role in chemical synthesis. researchgate.net During the multi-step synthesis of FAHFA analogs, the carboxylic acid group of the hydroxy fatty acid is often protected as a methyl ester. mdpi.com This strategy prevents unwanted side reactions and simplifies purification. For example, methylation of the carboxyl group reduces the polarity of the molecule, which helps to eliminate the "trailing" phenomenon observed during silica (B1680970) gel chromatography of the free fatty acids, allowing for better separation and isolation of the desired product. chemrxiv.org

The final bioactive FAHFA is typically the free carboxylic acid, which is obtained by hydrolyzing the methyl ester in the final step of the synthesis. mdpi.com Therefore, while the methyl ester is crucial for synthetic efficiency, the free carboxyl group is generally considered essential for the natural biological activity of the FAHFA molecule.

Influence of Hydroxyl Group Position on Biological Modulation

Analog Design and Synthesis for Mechanistic Probing

The design and synthesis of specific analogs are fundamental to probing the mechanisms of action of FAHFAs. This includes investigating the roles of stereochemistry and modifications to the core structure, such as acylation.

Stereochemistry plays a profound role in the biological activity and metabolism of FAHFAs. nih.gov Research involving the synthesis of the individual R- and S-enantiomers of 9-PAHSA has been particularly revealing. These studies established that R-9-PAHSA is the predominant stereoisomer that accumulates in the adipose tissue of certain mouse models where FAHFAs were first discovered. nih.gov

Furthermore, the enzymes responsible for the biosynthesis and degradation of PAHSAs exhibit stereospecificity. Cellular pathways tend to favor the production of R-9-PAHSA, whereas carboxyl ester lipase (B570770) (CEL), a key degradative enzyme, selectively hydrolyzes S-9-PAHSA. nih.gov While both stereoisomers can possess anti-inflammatory properties, their effects on other biological pathways can differ, underscoring the importance of absolute configuration in modulating physiological responses. researchgate.net

Table 2: Differential Properties of R- and S-9-PAHSA Stereoisomers Based on findings from comparative studies. nih.govresearchgate.net

Property R-9-PAHSA S-9-PAHSA
Predominance in Tissue Predominant enantiomer in AG4OX mouse adipose tissue Less abundant enantiomer
Effect on GSIS * No significant potentiation Potentiated GSIS
Anti-inflammatory Effects Active Active
Degradation by CEL Less susceptible Selectively hydrolyzed

*Glucose-Stimulated Insulin (B600854) Secretion

Acylation of the hydroxyl group of a hydroxy fatty acid is the defining chemical linkage in a FAHFA. The structure of this acyl chain significantly influences biological activity. nih.gov Methyl 9-(palmitoyloxy)heptadecanoate is a representative synthetic FAHFA where the hydroxyl group of this compound is esterified with palmitic acid.

SAR studies have explored how varying the length and saturation of this acyl chain impacts efficacy. In one study, analogs of 9-PAHSA were synthesized with acyl chains ranging from acetyl (C2) to palmitoyl (B13399708) (C16). nih.gov A remarkable finding from related research was that replacing the C16 palmitoyl group with a shorter C6 caproyl group to create 9-(hexanoyloxy)octadecanoic acid (9-CAHSA) resulted in a molecule with even greater anti-inflammatory potency than the parent 9-PAHSA. mdpi.com This demonstrates that the ester-linked fatty acid is a critical site for modification to fine-tune the biological properties of FAHFAs. mdpi.com

Table 3: Influence of Acyl Chain Length on Anti-inflammatory Activity Data synthesized from SAR studies on 9-hydroxyoctadecanoic acid derivatives. nih.govmdpi.com

Acyl Group Carbon Length Relative Anti-inflammatory Potency
Hexanoyl (Caproyl) C6 Very High
Palmitoyl C16 High

Investigation of Stereoisomer Potency (e.g., R and S 9-PAHSA analogs)

SAR Studies on Related FAHFAs and Hydroxy Fatty Acids

The SAR principles derived from studying this compound and its derivatives are part of a broader effort to understand the entire FAHFA class. nih.govsiegellabgroup.org Researchers are creating extensive libraries of FAHFA derivatives by systematically altering the hydroxy fatty acid backbone, the position of the hydroxyl group, and the esterified fatty acid. mdpi.com These efforts aim to map the complex relationships between chemical structure and the diverse biological activities of these lipids, which range from improving glucose tolerance to reducing inflammation. nih.govmdpi.com The insights gained from these comprehensive SAR studies are crucial for the development of novel FAHFA-based therapeutics with enhanced potency and specific biological profiles for treating metabolic and inflammatory diseases. in-part.comescholarship.org

Mechanistic Investigations of Cellular and Molecular Interactions

Modulation of Inflammatory Responses and Cytokine Production

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids recognized for their anti-inflammatory properties. encyclopedia.pub These molecules can influence the production of cytokines, which are key signaling proteins in the immune system. frontiersin.orgtermedia.pl

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammatory responses. plos.orgfrontiersin.org Excessive production of IL-6 is associated with chronic inflammatory conditions. nih.gov Studies on related FAHFA compounds have demonstrated an ability to suppress the secretion of pro-inflammatory cytokines. encyclopedia.pub For instance, in in vitro models using RAW macrophages stimulated with lipopolysaccharides (LPS), both 9-palmitic acid-hydroxy stearic acid (9-PAHSA) and 13-docosahexaenoic acid-hydroxy linoleic acid (13-DHAHLA) were shown to prevent the increase in IL-6 concentrations. diabetesjournals.org This suggests that certain FAHFAs can interfere with the signaling pathways that lead to the production of key inflammatory mediators like IL-6. diabetesjournals.org The mechanism may involve the suppression of transcription factors such as NF-κB, which is crucial for the expression of many pro-inflammatory genes, including IL-6. nih.gov

The anti-inflammatory effects of hydroxy fatty acids and their esters are highly dependent on their specific molecular structure. frontiersin.org Key structural features that influence activity include the position of the hydroxyl group on the fatty acid chain and the nature of the esterified fatty acid. frontiersin.orgnih.gov

FAHFAs, which are fatty acid esters of hydroxy fatty acids, represent a class of endogenous mammalian lipids with notable anti-inflammatory and anti-diabetic effects. nih.govresearchgate.net The esterification is a critical feature; for example, while hydroxylated fatty acids can show potent anti-allergic activity, their corresponding methyl esters may exhibit reduced or no anti-inflammatory activity in certain assays. frontiersin.org Furthermore, FAHFAs derived from polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), have demonstrated more potent anti-inflammatory properties than those derived from saturated fatty acids. encyclopedia.pubdiabetesjournals.org These PUFA-derived FAHFAs can inhibit the secretion of pro-inflammatory cytokines and limit macrophage activation during inflammatory responses. encyclopedia.pub This indicates that the degree of unsaturation in the esterified fatty acid is a crucial determinant of the compound's ability to modulate inflammation.

Attenuation of Interleukin-6 (IL-6) Production in In Vitro Models

Cellular Growth and Proliferation Studies

Research into hydroxy fatty acid derivatives has extended to their effects on cell growth, particularly in the context of cancer. Various related compounds have shown the ability to inhibit the proliferation of cancer cells through specific molecular mechanisms.

Studies on hydroxystearic acid (HSA) regioisomers have revealed that the position of the hydroxyl group significantly impacts their antiproliferative activity. nih.govresearchgate.net Specifically, isomers with the hydroxyl group at positions 5, 7, and 9 have demonstrated growth inhibitory activity against a variety of human tumor cell lines. nih.govresearchgate.net In contrast, 10-HSA and 11-HSA showed only weak effects, and 8-HSA had no inhibitory activity. nih.govresearchgate.net

The antiproliferative effects of these compounds have been observed across multiple cancer cell lines, as detailed in the table below.

CompoundTested Cancer Cell LinesObserved EffectReference
5-Hydroxystearic acid (5-HSA)CaCo-2, HT29, HeLa, MCF7, PC3, NLFGrowth inhibitory activity; reduces cell proliferation. nih.govresearchgate.net
7-Hydroxystearic acid (7-HSA)CaCo-2, HT29, HeLa, MCF7, PC3, NLF, A549, SF268Growth inhibitory activity. nih.govresearchgate.net
9-Hydroxystearic acid (9-HSA)CaCo-2, HT29, HeLa, MCF7, PC3, NLF, A549, SF268Growth inhibitory activity; acts as a histone deacetylase HDAC1 inhibitor. nih.govresearchgate.net

The antiproliferative activity of hydroxy fatty acids is rooted in their ability to modulate fundamental cellular processes, including gene expression. nih.gov Fatty acids and their derivatives can act as signaling molecules that control the expression of genes involved in their own metabolism and other cellular functions. nih.gov

A key mechanism identified for 9-hydroxystearic acid (9-HSA) is its function as an inhibitor of histone deacetylase 1 (HDAC1). nih.govresearchgate.net In human colorectal adenocarcinoma cells (HT29), this inhibition leads to an arrest in the G0/G1 phase of the cell cycle, thereby halting cell proliferation. nih.govresearchgate.net In a broader context, fatty acids can influence gene expression directly by binding to nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) or indirectly by altering the abundance of key transcription factors such as Sterol Regulatory Element Binding Protein 1 (SREBP-1c). nih.gov Some FAHFAs have also been found to be activators of NRF2, a transcription factor that regulates the expression of antioxidant enzymes, providing another pathway for cellular protection. mdpi.com

Cerebrosides are a class of lipids that can contain hydroxy fatty acids as part of their structure. nih.govresearchgate.net Recent studies have investigated cerebrosides isolated from marine organisms for their effects on cancer cells. nih.govnih.govresearchgate.net The ability to form colonies in soft agar (B569324) is a key characteristic of malignant transformation in cells. mdpi.com

Several new cerebrosides isolated from the deep-sea starfish Ceramaster patagonicus have been shown to inhibit the colony formation of human breast cancer (MDA-MB-231) cells. nih.govnih.gov Notably, one of these novel cerebrosides contains (2R)-2-hydroxyheptadecanoic acid. nih.gov The inhibitory effects of these related cerebrosides are significant, with some compounds reducing colony formation by over 60%. nih.govnih.gov

CompoundConcentrationCell LineInhibition of Colony FormationReference
Ceramide (Compound 2)20 µMMDA-MB-23168% nih.govnih.govresearchgate.net
Ophidiocerebroside C (Compound 5)20 µMMDA-MB-23154% nih.govnih.govresearchgate.net
Ophidiocerebroside D (Compound 6)20 µMMDA-MB-23168% nih.govnih.govresearchgate.net
Doxorubicin (Control)20 µMMDA-MB-23170% nih.govnih.govresearchgate.net

Molecular Mechanisms of Action (e.g., Gene Expression Modulation)

Interplay with Lipid Metabolism and Cellular Signaling Pathways

While research specifically investigating the cellular and molecular interactions of Methyl 9-hydroxyheptadecanoate is limited, studies on its corresponding free fatty acid, 9-hydroxyheptadecanoic acid (9-HHDA), and structurally similar hydroxy fatty acids provide insights into its potential biological roles. 9-HHDA is recognized as a precursor to a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govmdpi.com These lipids have garnered scientific interest for their potential anti-diabetic and anti-inflammatory properties. nih.govfrontiersin.org The biological activity of this compound is likely exerted following its hydrolysis to 9-HHDA within the cellular environment.

Effects on Fatty Acid Uptake and Synthesis Associated Gene Expression

Direct studies on the effects of this compound on the expression of genes related to fatty acid uptake and synthesis are not currently available in published literature. However, research on related hydroxy fatty acids and the broader FAHFA class of lipids, for which 9-HHDA is a precursor, offers a potential framework for its action. nih.gov

Fatty acids and their derivatives are known to act as signaling molecules that can regulate gene expression. mdpi.com For instance, the structurally similar compound 9-hydroxyoctadecadienoic acid (9-HODE) has been shown to increase the expression of several genes crucial for lipid uptake and production in HepG2 cells. nih.gov These include CD36, a key transporter for fatty acid uptake, and Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. nih.gov Furthermore, 9-HODE was found to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and FoxA2, which are transcription factors that play significant roles in lipid metabolism and adipogenesis. nih.gov

The synthesis of FAHFAs themselves is linked to lipogenic pathways, with their levels being regulated by transcription factors such as the Carbohydrate-Responsive Element-Binding Protein (ChREBP), which governs both glycolysis and lipogenesis. nih.gov This suggests a complex interplay where hydroxy fatty acids and their derivatives can both be products of and regulators of lipid metabolic pathways at the genetic level.

Table 1: Effects of the Related Compound 9-HODE on Gene Expression in HepG2 Cells

GeneFunctionEffect of 9-HODECitation
CD36Fatty Acid UptakeIncreased Expression nih.gov
FASNFatty Acid SynthesisIncreased Expression nih.gov
PPARγTranscription Factor (Lipid Metabolism)Increased Expression nih.gov
FoxA2Transcription Factor (Lipid Metabolism)Increased Expression nih.gov

Note: This data pertains to 9-hydroxyoctadecadienoic acid (9-HODE), not this compound. The effects of this compound on gene expression have not been specifically reported.

Alterations in Mitochondrial Metabolism

The direct impact of this compound on mitochondrial metabolism has not been characterized. Mitochondria are central hubs for cellular energy production, with fatty acid β-oxidation being a major pathway for degrading fatty acids to generate ATP. explorationpub.comnih.gov

Studies on related hydroxy fatty acids present a complex picture. For example, in Seahorse assays conducted in HepG2 cells, 9-HODE did not show any significant effect on mitochondrial metabolism. nih.gov In contrast, another related compound, 9-hydroxyoctadecatrienoic acid (9-HOTrE), was found to increase spare respiratory capacity and slightly decrease palmitate metabolism, suggesting that it can modulate mitochondrial function. nih.gov This highlights the structural specificity of these interactions, and it cannot be assumed that this compound would behave identically to these other molecules.

Mitochondrial dysfunction is closely linked to impaired fatty acid metabolism and is a feature of numerous pathological conditions. nih.gov The accumulation of certain long-chain fatty acids can occur when mitochondrial fatty acid oxidation is impaired. nih.gov Given that 9-HHDA is a C17 odd-chain hydroxy fatty acid, its metabolism and potential influence on mitochondrial function remain an area for future investigation.

Interactions with Methyl Group Metabolism and DNA Methylation

There is currently no scientific evidence linking this compound or its free acid form, 9-HHDA, to the regulation of methyl group metabolism or DNA methylation.

DNA methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. wikipedia.org The addition of methyl groups to DNA, typically at CpG sites in promoter regions, often leads to the repression of gene transcription. wikipedia.orgwikipedia.org This process is crucial for normal development and cellular differentiation. wikipedia.org The availability of methyl groups for this process is dependent on one-carbon metabolism, where donors like S-adenosylmethionine (SAM) are generated. mdpi.com Nutrients such as folate and vitamin B12 are key players in this metabolic pathway. mdpi.comwcrf.org

While it is established that fatty acid metabolism and epigenetic regulation are interconnected—for example, by influencing the availability of acetyl-CoA for histone modifications—a direct role for specific hydroxy fatty acids like 9-HHDA in modulating DNA methylation has not been described. nih.gov Research into how dietary lipids and their metabolites influence the epigenome is an active field, but specific data for this compound is lacking. mdpi.com

Metabolic Pathways and Lipidomics Research Involving Methyl 9 Hydroxyheptadecanoate

Endogenous Metabolic Transformations of Hydroxy Fatty Acids

The metabolism of FAHFAs, including esters of hydroxyheptadecanoate, is primarily controlled by specific enzymes that hydrolyze the ester bond, breaking the molecule down into a fatty acid and a hydroxy fatty acid. nih.gov This process is a key aspect of regulating the endogenous levels of these bioactive lipids.

Several hydrolase enzymes have been identified as being responsible for FAHFA degradation. biorxiv.org Key enzymes in this process include Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP), which are threonine hydrolases that control FAHFA levels in vivo. nih.gov Studies in mouse models have shown that tissues from mice lacking ADTRP have higher concentrations of FAHFAs, particularly isomers with the ester bond at the 9th carbon position. nih.gov This indicates that AIG1 and ADTRP are specific for hydrolyzing FAHFAs. nih.gov

Other enzymes also participate in the metabolic transformation of these lipids. Adipose Triglyceride Lipase (B570770) (ATGL), Hormone-Sensitive Lipase (HSL), and Carboxyl Ester Lipase (CEL) have been identified as FAHFA hydrolytic enzymes. biorxiv.org ATGL, in particular, can remodel FAHFAs that are stored in triacylglycerol estolides and is also involved in FAHFA biosynthesis. biorxiv.org This enzymatic regulation suggests a dynamic control system for FAHFA concentrations within various tissues. nih.gov

Table 1: Key Enzymes in FAHFA Metabolism

Enzyme Function Reference
AIG1 (Androgen-Induced Gene 1) Threonine hydrolase that degrades FAHFAs. nih.gov
ADTRP (Androgen-Dependent TFPI-Regulating Protein) Threonine hydrolase that degrades FAHFAs, particularly 9-isomers. biorxiv.orgnih.gov
ATGL (Adipose Triglyceride Lipase) Hydrolyzes FAHFAs and remodels FAHFAs stored in triacylglycerol estolides. biorxiv.org
HSL (Hormone-Sensitive Lipase) Contributes to the hydrolysis of FAHFAs. biorxiv.org

| CEL (Carboxyl Ester Lipase) | Contributes to the hydrolysis of FAHFAs. | biorxiv.org |

Role in Odd-Chain Fatty Acid Metabolism and Distribution in Biological Systems

Methyl 9-hydroxyheptadecanoate is structurally derived from heptadecanoic acid, an odd-chain fatty acid (OCFA) with 17 carbon atoms. nih.govwikipedia.org OCFAs are less common than their even-chain counterparts, which constitute the vast majority of fatty acids in humans. nih.gov

The metabolism of OCFAs differs slightly from that of even-chain fatty acids. wikipedia.org During beta-oxidation, the final degradation cycle of an OCFA produces a molecule of propionyl-CoA in addition to acetyl-CoA. wikipedia.org Propionyl-CoA can then be converted into succinyl-CoA, which enters the citric acid cycle. wikipedia.org The presence of a hydroxyl group on the fatty acid chain, as in 9-hydroxyheptadecanoate, introduces a modification that influences its specific metabolic handling by the enzymes discussed previously.

FAHFAs, including those derived from OCFAs, are distributed across various biological tissues, though their concentrations can vary significantly. biorxiv.orgnih.gov They are found in both human and mouse tissues, including:

Adipose Tissue: Both white adipose tissue (WAT) and brown adipose tissue (BAT) are primary sites for FAHFA synthesis and storage. nih.govmdpi.com Studies have noted sex-dependent differences, with female mice showing higher FAHFA levels in certain adipose depots compared to males. biorxiv.org

Liver: The liver is another organ where FAHFAs are present, although levels may differ from those in adipose tissue. biorxiv.orgnih.gov

Plasma/Serum: FAHFAs circulate in the blood at nanomolar concentrations in both mice and humans. researchgate.net Their levels in serum have been observed to be lower in individuals with insulin (B600854) resistance. mdpi.comresearchgate.net

The distribution is not uniform, and levels can be isomer-specific. For instance, in mice lacking the ADTRP enzyme, levels of 9-PAHSA (a related FAHFA) increased significantly in adipose tissue but not in the liver or kidney. nih.gov

Table 2: Distribution of FAHFAs in Biological Systems

Location Details Reference
White Adipose Tissue (WAT) A primary site of FAHFA synthesis and storage. Levels can be sex-dependent. biorxiv.orgnih.govmdpi.com
Brown Adipose Tissue (BAT) Contains significant levels of FAHFAs. biorxiv.orgnih.gov
Liver FAHFAs are present, though concentrations may differ from adipose tissue. biorxiv.orgnih.gov

| Plasma / Serum | Circulate at low nanomolar concentrations. | researchgate.net |

Identification and Profiling of Novel Metabolites in Biological Extracts

The identification and quantification of specific FAHFA isomers like this compound from complex biological samples is a significant analytical challenge. Lipidomics research employs advanced techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to profile these novel metabolites. mdpi.comresearchgate.net

The development of faster analytical workflows has been crucial for enabling the measurement of FAHFAs in large numbers of clinical samples. researchgate.net These methods optimize the fractionation and chromatography steps to achieve reliable regioisomer detection and quantification. researchgate.net Furthermore, chemical isotope labeling combined with LC-MS (CIL-LC-MS) has been used to enhance the sensitivity and accuracy of FAHFA profiling in tissues. mdpi.com

This detailed profiling has led to important discoveries. For example, lipidomics analysis of breast cancer tissues identified 13 altered FAHFA isomers, suggesting their potential as biomarkers. mdpi.com In another context, LC-HRESIMS analysis of extracts from the sea cucumber Holothuria spinifera led to the identification of related compounds, including methyl-2-hydroxyheptadecanoate, as part of novel cerebrosides. mdpi.com The synthesis of chemical standards, such as this compound, is essential for the accurate identification and structural confirmation of these molecules in biological extracts. nih.gov These analytical advancements are critical for building libraries of FAHFA derivatives and understanding their structure-activity relationships. mdpi.com

Advanced Analytical Characterization Techniques for Methyl 9 Hydroxyheptadecanoate and Its Analogs

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of organic compounds. By interacting with electromagnetic radiation, molecules like Methyl 9-hydroxyheptadecanoate produce unique spectral fingerprints that reveal their structural components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : Proton NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.67 ppm, a multiplet for the proton on the carbon bearing the hydroxyl group (H-9) around 3.60 ppm, and a triplet for the terminal methyl group (H-17) at approximately 0.88 ppm. The numerous methylene (B1212753) (-CH₂-) protons along the aliphatic chain would overlap in a broad multiplet between 1.25 and 1.60 ppm.

¹³C NMR Spectroscopy : Carbon-13 NMR details the chemical environment of each carbon atom. Key signals for this compound would include the carbonyl carbon of the ester at approximately 174 ppm, the carbon attached to the hydroxyl group (C-9) around 72 ppm, and the methyl ester carbon (-OCH₃) near 51 ppm. The terminal methyl carbon (C-17) would appear upfield around 14 ppm, with the remaining methylene carbons appearing between 22 and 34 ppm. libretexts.orgmagritek.com

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming connectivity. magritek.comresearchgate.net A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, confirming the sequence of the aliphatic chain. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the position of the ester and hydroxyl groups. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O - ~174.3
-OCH₃ ~3.67 (s) ~51.4
C-2 ~2.30 (t) ~34.1
C-3 ~1.63 (p) ~24.9
C-4 to C-7 ~1.25-1.35 (m) ~29.1-29.6
C-8 ~1.52 (m) ~37.5
C-9 ~3.60 (m) ~72.1
C-10 ~1.52 (m) ~37.5
C-11 to C-15 ~1.25-1.35 (m) ~29.1-29.6
C-16 ~1.28 (m) ~22.7
C-17 ~0.88 (t) ~14.1

Note: Predicted values based on standard chemical shift tables and data for analogous long-chain fatty acid esters. Actual experimental values may vary slightly. (s = singlet, t = triplet, p = pentet, m = multiplet)

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the IR spectrum would exhibit key absorption bands confirming its structure. A strong, broad band around 3300-3500 cm⁻¹ indicates the O-H stretching of the hydroxyl group. A sharp, intense absorption near 1740 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. Additionally, C-O stretching vibrations associated with the ester and alcohol would appear in the 1100-1250 cm⁻¹ region, while strong C-H stretching bands from the aliphatic chain would be observed just below 3000 cm⁻¹. nist.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3500 - 3300 (broad)
Ester (-(C=O)O-) C=O Stretch ~1740 (strong, sharp)
Ester/Alcohol C-O Stretch 1250 - 1100
Alkane (-CH₂, -CH₃) C-H Stretch 2960 - 2850

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues to the molecule's structure.

HRESIMS is a soft ionization technique that allows for extremely accurate mass measurement, typically to within a few parts per million. This precision enables the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₈H₃₆O₃, the calculated exact monoisotopic mass is 300.2664. HRESIMS analysis would likely show a prominent ion peak corresponding to a sodium adduct [M+Na]⁺ at an m/z of 323.2558, confirming the molecular formula. mdpi.commdpi.com This technique is particularly useful for verifying the identity of a compound after isolation. mdpi.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). nih.gov The gas chromatograph first separates the components of a mixture, and as each compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. whitman.edu

The fragmentation pattern is key to identifying the structure. For hydroxy FAMEs, the most significant fragmentation is the alpha-cleavage at the C-C bonds adjacent to the carbon bearing the hydroxyl group. libretexts.org In this compound, cleavage between C-8 and C-9 would yield diagnostic fragments at m/z 173 and 185. A second cleavage between C-9 and C-10 would produce characteristic fragments at m/z 157 and 201. The presence of these specific fragment ions in the mass spectrum allows for the precise localization of the hydroxyl group at the C-9 position. chemguide.co.ukajgreenchem.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from complex biological or synthetic mixtures are typically achieved using chromatographic methods that exploit differences in polarity. core.ac.uk The presence of both a polar hydroxyl group and a moderately polar methyl ester group makes this compound significantly more polar than non-hydroxylated FAMEs or hydrocarbons.

Column Chromatography : Adsorption chromatography using a stationary phase like silica (B1680970) gel is a common method for separating FAMEs from non-polar lipids and for fractionating them based on polarity. umich.edugerli.com A solvent system of increasing polarity, for instance, a gradient of diethyl ether in hexane, would be used. Non-polar compounds would elute first, followed by the more polar this compound. gerli.com Florisil is another adsorbent that can be used for this purpose. umich.edu

Thin-Layer Chromatography (TLC) : TLC is often used for rapid analysis of fraction purity and to determine optimal solvent systems for column chromatography. On a silica gel plate developed with a solvent like hexane/diethyl ether (e.g., 85:15 v/v), this compound would have a lower retention factor (Rf) than non-polar FAMEs due to its stronger interaction with the polar silica gel. gerli.com

High-Performance Liquid Chromatography (HPLC) : For high-purity isolation, HPLC is the method of choice. nih.gov Normal-phase HPLC on a silica or amino-phase column can effectively separate hydroxy FAMEs from other lipids. Alternatively, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, separates compounds based on hydrophobicity, where this compound would elute earlier than a C18 FAME of the same chain length without the hydroxyl group.

Thin-Layer Chromatography (TLC) for Component Separation

Thin-layer chromatography is a versatile and cost-effective technique widely employed for the separation of non-volatile mixtures. byjus.com Its application in the analysis of fatty acid methyl esters (FAMEs), including hydroxylated forms like this compound, is well-established. The principle of TLC relies on the differential affinity of compounds for the stationary phase (a thin layer of adsorbent material like silica gel on a plate) and the mobile phase (a solvent system). byjus.com This differential interaction results in the separation of components as distinct spots on the chromatogram. byjus.com

In the context of FAMEs, TLC is particularly useful for initial fractionation based on polarity. aocs.org For instance, hydroxylated FAMEs can be separated from their non-hydroxylated counterparts. umich.edu The presence of the hydroxyl group significantly increases the polarity of this compound compared to other FAMEs, leading to a lower retention factor (Rf) on a standard silica gel plate with a non-polar mobile phase. byjus.com

Argentation TLC, where the silica gel is impregnated with silver nitrate, is a powerful variant for separating FAMEs based on the number, configuration, and position of double bonds. aocs.orgnih.gov While this compound is saturated, this technique is invaluable for separating it from unsaturated analogs that might be present in a complex biological sample. nih.gov The separation is based on the interaction of the silver ions with the π-electrons of the double bonds. aocs.org

The choice of the stationary and mobile phases is critical for achieving optimal separation. A common stationary phase is silica gel 60, and various solvent systems can be employed as the mobile phase. csic.es For separating complex lipid mixtures, a polar solvent system may be utilized. csic.es Visualization of the separated spots can be achieved through various methods, including exposure to iodine vapor or specific chemical sprays that react with the functional groups of the analytes, followed by heating. aocs.orgcsic.es

Table 1: Thin-Layer Chromatography Systems for Fatty Acid Methyl Ester Analysis

Stationary PhaseMobile Phase (v/v/v)ApplicationReference
Silica gel G 60Methyl acetate (B1210297):isopropanol:chloroform:methanol:0.25% KCl (25:25:25:10:9)Separation of phospholipid fractions prior to FAME analysis. csic.es
Alumina impregnated with 2% silver nitrateToluene-hexane (60:40) at -20°CSeparation of isomeric fatty acids. aocs.org
Silica gel with 20% silver nitrateChloroform-methanol (95:5)Fractionation of polyunsaturated fatty acids. aocs.org

Liquid Chromatography (LC) Applications, including LC-HRESIMS for Metabolic Profiling

Liquid chromatography (LC) offers higher resolution and sensitivity compared to TLC and is a cornerstone for the detailed analysis of this compound and its analogs. nih.gov When coupled with high-resolution electrospray ionization mass spectrometry (HRESIMS), it becomes a powerful tool for metabolic profiling, enabling the identification and quantification of low-abundance lipids in complex biological matrices. nih.govmdpi.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used LC technique for separating FAMEs. capes.gov.br In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes, with more non-polar compounds having longer retention times. The hydroxyl group in this compound makes it more polar than its non-hydroxylated counterpart, resulting in a shorter retention time on a C18 column.

The coupling of LC with HRESIMS (LC-HRESIMS) provides both chromatographic separation and precise mass-to-charge ratio (m/z) measurements, allowing for the confident identification of compounds. mdpi.com This technique is instrumental in metabolic profiling studies, where the goal is to identify and quantify a wide range of metabolites in a biological sample. jsbms.jp For instance, LC-HRESIMS has been used to identify methyl-2-hydroxyheptadecanoate in the metabolic profiling of the sea cucumber Holothuria spinifera. mdpi.com In such analyses, the high mass accuracy of HRESIMS allows for the determination of the elemental composition of the detected ions. mdpi.com

Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be coupled with LC-MS for the analysis of FAMEs. mdpi.com APCI is particularly useful for the structural characterization of unsaturated and hydroxylated FAMEs. mdpi.com

Table 2: LC-HRESIMS in the Analysis of Hydroxy Fatty Acid Methyl Esters

AnalyteMatrixLC-MS TechniqueKey FindingReference
Methyl-2-hydroxyheptadecanoateSea cucumber (Holothuria spinifera)LC-HRESIMSTentative identification of the compound as part of the organism's metabolic profile. mdpi.com
Hydroxy-FAMEsGeneralHPLC/APCI-MS²Method developed for structure elucidation, including pinpointing double bond positions. mdpi.com

Integration of Analytical Data for Comprehensive Compound Characterization

A comprehensive characterization of this compound and its analogs is rarely achieved by a single analytical technique. Instead, an integrated approach combining data from multiple analytical platforms is necessary. This involves the strategic use of techniques like TLC for initial sample cleanup and fractionation, followed by high-resolution methods like gas chromatography-mass spectrometry (GC-MS) and LC-HRESIMS for detailed structural elucidation and quantification. capes.gov.brrsc.org

For example, a sample can first be fractionated by TLC to separate lipids into different classes. aocs.org The fraction containing the hydroxy FAMEs can then be scraped from the plate, eluted, and subjected to further analysis by GC-MS or LC-MS. csic.es GC-MS provides excellent separation of volatile compounds and can yield characteristic fragmentation patterns for FAMEs, which aids in their identification. rsc.org However, derivatization, such as silylation of the hydroxyl group, is often required to improve the chromatographic properties and obtain structurally informative mass spectra. rsc.org

The integration of LC-MS and GC-MS data in metabolic profiling studies provides a more complete picture of the metabolome. nih.gov While LC-MS is well-suited for a broad range of compounds, including less volatile and thermally labile ones, GC-MS excels in the analysis of volatile and semi-volatile compounds. mdpi.com

The data from these different techniques are then pieced together to build a comprehensive profile of the compound. This includes its retention behavior on different chromatographic systems, its precise mass and elemental composition from HRESIMS, and its fragmentation pattern from tandem mass spectrometry (MS/MS). This integrated data allows for a high degree of confidence in the identification and structural characterization of this compound and its analogs within complex biological mixtures.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biological Roles and Signaling Pathways

While the presence of methyl 9-hydroxyheptadecanoate has been identified in various natural sources, a comprehensive understanding of its biological roles and the signaling pathways it may modulate remains largely uncharted territory. Future research will likely focus on delineating its specific interactions within cellular systems. Preliminary studies on similar hydroxy fatty acid esters suggest potential involvement in lipid metabolism and anti-inflammatory processes. For instance, related compounds have been shown to influence the fluidity of bacterial membranes and may modulate inflammatory responses. Further investigation is required to determine if this compound shares these properties and to identify the specific molecular targets and signaling cascades involved. Techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in mapping the cellular responses to this compound, potentially uncovering novel pathways in areas like gut microbiome communication and host-pathogen interactions.

Advancements in Stereoselective Synthesis and Scalable Production Methodologies

The precise three-dimensional arrangement of atoms, or stereochemistry, can significantly impact the biological activity of a molecule. A chemical reaction that produces a specific stereoisomer in a greater amount is known as stereoselective synthesis. iupac.org The development of efficient and stereoselective methods for synthesizing this compound is crucial for advancing its biological study. Current synthetic approaches often result in a mixture of stereoisomers, making it challenging to attribute observed biological effects to a specific configuration.

Future research in this area will likely focus on the development of novel catalytic systems and chiral auxiliaries to control the stereochemistry at the C-9 position. beilstein-journals.orgrsc.orgcas.cnnih.gov Methodologies such as enzyme-catalyzed reactions or asymmetric hydrogenation could offer elegant solutions for producing enantiomerically pure this compound. Furthermore, optimizing reaction conditions to improve yields and simplify purification processes will be essential for making this compound more accessible for extensive biological screening and potential therapeutic development. Scalable production, moving from laboratory-scale synthesis to larger, more cost-effective methods, will be a key hurdle to overcome for any future applications.

Computational and In-Silico Approaches in Analog Design and Mechanism Prediction

Computational chemistry and in-silico modeling are powerful tools for accelerating drug discovery and understanding molecular mechanisms. elixirpublishers.com In the context of this compound, these approaches can be used to predict its biological activity, design novel analogs with enhanced properties, and elucidate its potential binding partners.

Molecular docking simulations, for example, can predict how this compound might interact with various protein targets, providing insights into its mechanism of action. nih.gov Quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the chemical structure of related compounds with their biological activity, guiding the design of more potent and selective analogs. These computational methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Applications in Biomarker Discovery and Lipidomics-Driven Research

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding health and disease. nih.govmedrxiv.org Fatty acid methyl esters, including hydroxylated forms like this compound, can serve as important biomarkers for various physiological and pathological processes. atamankimya.com

Future research will likely explore the potential of this compound as a biomarker for specific conditions. For instance, alterations in its levels in biological fluids or tissues could be indicative of metabolic disorders, inflammatory diseases, or changes in the gut microbiome. Advanced analytical techniques, such as high-resolution mass spectrometry, are enabling the sensitive and specific detection of a wide array of lipid species, including this compound. mdpi.combiosciencedbc.jp Integrating lipidomics data with other "omics" data (genomics, proteomics, etc.) will provide a more holistic understanding of the role of this and other lipids in complex biological systems. nih.gov

Q & A

Q. What experimental design principles apply to studying the compound’s biological activity?

  • Methodological Answer : Define primary endpoints (e.g., anti-inflammatory effects) and select appropriate in vitro/in vivo models. Use dose-response assays (e.g., IC50_{50}) with positive/negative controls. Ensure statistical power by calculating sample sizes and using software like GraphPad Prism for analysis .

Q. How to ensure reproducibility in pharmacological studies involving this compound?

  • Methodological Answer : Standardize storage conditions (-20°C under nitrogen), verify batch-to-batch consistency via HPLC, and pre-register protocols (e.g., on Open Science Framework). Report exact concentrations, vehicle formulations, and blinding methods to minimize bias .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Perform molecular docking simulations to validate hypothesized binding modes. Synthesize analogs (e.g., methyl ester vs. free acid) and test in parallel. Use meta-analysis to reconcile outliers across studies .

Q. How to design a robust literature review for contextualizing this compound research?

  • Methodological Answer : Use databases like SciFinder and PubMed with keywords: "hydroxy fatty acid esters," "anti-inflammatory lipids," and "ester synthesis." Filter results by relevance and citation impact. Synthesize findings thematically (e.g., metabolic pathways, synthetic routes) .

Data Presentation and Validation

  • Key Table : Spectral Data for this compound

    TechniqueKey Observations
    1^1H NMRδ 3.64 (s, OCH3_3), δ 0.86 (t, CH3_3)
    13^13C NMRδ 174.5 (C=O), δ 72.0 (-OH)
    IR1740 cm1^{-1} (ester C=O)
    HRMS323.2557 [M + Na]+^+

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